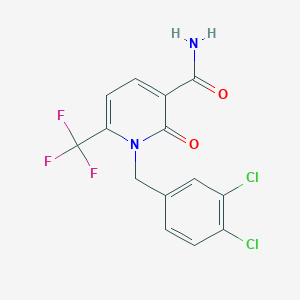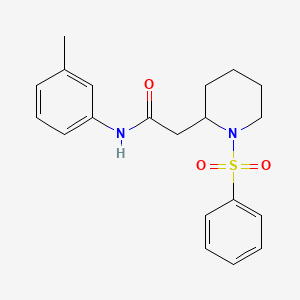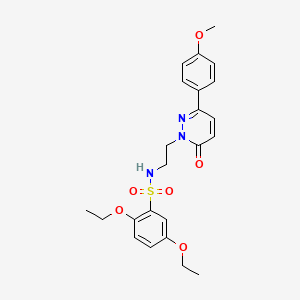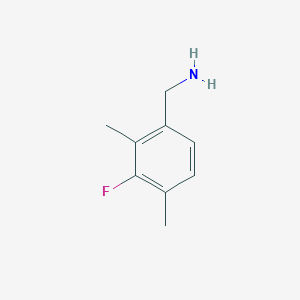![molecular formula C18H20ClN5O3 B2523494 8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 893967-42-5](/img/structure/B2523494.png)
8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Structure-Activity Relationship Studies
The research presented in the first paper focuses on the development of imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists, which are compounds with a xanthine core. The study is an extension of previous structure-activity relationship (SAR) studies, aiming to enhance the potency and hydrophilicity of the synthesized molecules. The paper details the effects of various substitutions at the 1-, 3-, and 8-positions of the core structure. Additionally, the binding disposition of these compounds to the A(3) receptor was explored using docking and 3D-QSAR studies .
Molecular Rearrangement and Derivative Synthesis
The second paper investigates the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones under specific conditions. The study reveals that these compounds, when reacted in boiling acetic acid, produce new indole and imidazolinone derivatives, such as 2-alkyl/aryl-1H-indol-3-yl-ureas and 1,3-bis[2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)-phenyl]-ureas. The rearrangement process and the resulting structures were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR spectra, atmospheric pressure chemical ionization mass spectra, and in some cases, 15N NMR data .
Synthesis Analysis
The synthesis of the compound "8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione" is not explicitly detailed in the provided papers. However, based on the SAR studies , it can be inferred that the synthesis would involve strategic substitutions at specific positions of the imidazo[2,1-f]purinone core to achieve the desired chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a complex arrangement due to the presence of various functional groups and a multi-ring system. The substitutions mentioned in the SAR studies would play a crucial role in determining the compound's overall shape, electronic distribution, and potential binding sites for receptor interaction.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide insight into the reactivity of similar structures. For instance, the molecular rearrangement described in the second paper suggests that imidazo[4,5-c]quinoline derivatives can undergo significant structural changes under certain conditions, leading to the formation of new compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of "8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione" would be influenced by its molecular structure. The presence of a hydroxypropyl group could increase hydrophilicity, as suggested by the SAR studies . The chloro and methyl substitutions may affect the compound's lipophilicity and electronic characteristics, which in turn could influence its pharmacokinetic properties and receptor binding affinity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related compounds has led to the development of new synthetic pathways and chemical modifications to explore their pharmacological potential. For instance, studies have reported on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, offering insights into chemical structure variations and their effects on biological activities (Ondrej Simo, A. Rybár, & J. Alföldi, 1998). These synthetic approaches provide a basis for the development of novel compounds with enhanced pharmacological profiles.
Photophysical and Spectral Properties
The spectral and photophysical properties of imidazo[1,2-a]purine derivatives, which are structurally related to the compound , have been studied extensively. These investigations reveal how modifications in the chemical structure influence the compounds' behavior under various conditions, which is crucial for their potential use in medicinal chemistry and material sciences (G. Wenska, J. Koput, & Małgorzata Insińska-Rak, 2004).
Propriétés
IUPAC Name |
6-(3-chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-11-12(19)5-3-6-13(11)22-8-9-23-14-15(20-17(22)23)21(2)18(27)24(16(14)26)7-4-10-25/h3,5-6,25H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJQPKKNMZBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2523425.png)
![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)
![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2523434.png)